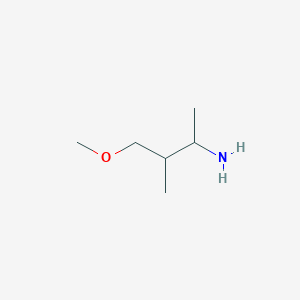

4-Methoxy-3-methylbutan-2-amine

Description

Significance of Amines in Organic Synthesis and Medicinal Chemistry Research

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. purkh.comnumberanalytics.com This feature makes them basic and nucleophilic, properties that are foundational to their vast applications. purkh.comnumberanalytics.com In organic synthesis, amines are indispensable building blocks and intermediates for creating a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ijrpr.combenthamdirect.com Their ability to form carbon-nitrogen bonds is central to many synthetic strategies. fiveable.me

In the realm of medicinal chemistry, the amine functional group is a ubiquitous feature in drug molecules. ijrpr.comnumberanalytics.com The nitrogen atom's ability to form hydrogen bonds and ionic interactions allows amine-containing drugs to bind effectively to biological targets such as enzymes and receptors. ijrpr.comdrughunter.com This leads to their use in a broad spectrum of therapeutic areas, including as antihistamines, antidepressants, and analgesics. numberanalytics.comvedantu.com The pKa of the amine group is a critical parameter that influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. drughunter.com

Research Context of Branched Amino Ethers

The substructure of a branched amino ether, present in 4-Methoxy-3-methylbutan-2-amine, is closely related to branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. researchgate.netnih.gov BCAAs are essential amino acids known for their significant roles in protein synthesis, metabolic regulation, and energy production. researchgate.netnih.gov Research into BCAAs and their metabolites is extensive, particularly concerning their impact on health and disease, including metabolic disorders and cancer. nih.govmdpi.com

The study of branched amino ethers can be seen as an extension of this research, exploring how the replacement of a carboxylic acid group with an ether linkage affects the molecule's chemical and biological properties. This structural modification can influence factors such as lipophilicity and metabolic stability, which are of great interest in drug discovery. The catabolism of BCAAs involves transamination and decarboxylation, and understanding these pathways provides a framework for predicting the metabolic fate of related structures like branched amino ethers. nih.gov

Stereochemical Complexity and Research Implications of the Butane (B89635) Backbone

The butane backbone of this compound features two stereocenters, at the carbon atoms bearing the amine and methyl groups. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the substituents significantly influences the molecule's physical, chemical, and biological properties. nih.gov

The controlled synthesis of a specific stereoisomer is a common challenge and a key area of research in organic chemistry. acs.org In medicinal chemistry, it is often the case that only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the others may be inactive or even cause undesirable side effects. Therefore, developing stereoselective synthetic routes to access single, pure stereoisomers of compounds like this compound is of high importance for academic and industrial research. The principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are central to achieving this goal. acs.org The stereochemical configuration can impact how the molecule interacts with chiral biological environments, such as the active sites of enzymes.

Chemical Profile of this compound

The specific properties of this compound are detailed below, based on available chemical data.

| Property | Value |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 1341304-79-7 |

Data sourced from ChemScene. chemscene.com

Synthesis and Spectroscopic Data

A potential synthetic pathway is the reductive amination of 4-methoxy-3-methylbutan-2-one. This common and effective method for amine synthesis involves the reaction of a ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the desired amine.

A similar approach has been successfully employed in the synthesis of related amino alcohols. For instance, the asymmetric reductive amination of a β-keto ester with ammonium (B1175870) acetate (B1210297) and hydrogen using a Ruthenium-based catalyst has been reported to produce the corresponding amine with high enantiomeric excess. acs.org

Spectroscopic Data of a Precursor: 4-methoxy-3-methylbutan-2-one

| Property | Value |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 4-methoxy-3-methylbutan-2-one |

| SMILES | CC(COC)C(=O)C |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(4-8-3)6(2)7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUBVNVNHJSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 4 Methoxy 3 Methylbutan 2 Amine

Detailed Mechanistic Investigations

More complex transformations of 4-Methoxy-3-methylbutan-2-amine involve multi-step mechanisms, often combining the reactivity of its functional groups.

The reaction of this compound with aldehydes or ketones provides a classic example of nucleophilic addition to a carbonyl followed by elimination, resulting in the formation of an imine (Schiff base). masterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the final imine product. libretexts.org

The rate of this reaction is pH-dependent, typically being fastest in weakly acidic conditions (pH 4-5) to facilitate both protonation of the hydroxyl group and ensure the amine is not fully protonated and non-nucleophilic. libretexts.org The steric hindrance in this compound may necessitate longer reaction times or the use of dehydrating agents to drive the equilibrium towards the imine product. masterorganicchemistry.comacs.org

Subsequent reduction of the formed imine, for instance through catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165), yields a secondary amine. This two-step process is known as reductive amination.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of amine on carbonyl | Zwitterionic tetrahedral intermediate |

| 2 | Proton transfer | Carbinolamine |

| 3 | Protonation of hydroxyl group | Protonated carbinolamine |

| 4 | Elimination of water | Iminium ion |

| 5 | Deprotonation | Imine (Schiff Base) |

The methoxy (B1213986) group represents an ether linkage, which can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via nucleophilic substitution.

The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgyoutube.com For this compound, the ether is a methyl ether attached to a primary carbon.

Protonation of Ether Oxygen: The strong acid protonates the ether oxygen, creating a good leaving group (methanol).

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then acts as a nucleophile. Given that the carbon attached to the oxygen is primary, the reaction is likely to proceed via an SN2 mechanism . The nucleophile attacks the methyl carbon, which is less sterically hindered, displacing the alcohol portion of the molecule. This would yield methyl halide and 4-hydroxy-3-methylbutan-2-amine.

An alternative SN2 attack on the primary carbon of the butane (B89635) chain is less likely due to greater steric hindrance. An SN1 mechanism is highly unlikely as it would require the formation of an unstable primary or methyl carbocation. libretexts.org

Regioselectivity in Addition Reactions (e.g., 1,2- and 1,4-Additions)

The secondary amine functionality in this compound allows it to act as a nucleophile in addition reactions, particularly with α,β-unsaturated carbonyl compounds. In such reactions, two principal modes of addition are possible: 1,2-addition and 1,4-addition (also known as conjugate or Michael addition). youtube.com

1,2-Addition: This involves the direct attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This pathway is generally favored under kinetic control, meaning at lower temperatures and with stronger, "harder" nucleophiles. youtube.commasterorganicchemistry.com The resulting product is a hemiaminal ether, which may undergo further reactions.

1,4-Addition (Conjugate Addition): This pathway involves the nucleophilic attack of the amine on the β-carbon of the unsaturated system. This is typically the thermodynamically favored pathway, leading to a more stable product. masterorganicchemistry.commasterorganicchemistry.com Weaker, "softer" nucleophiles, such as amines, often favor 1,4-addition. youtube.com

The regioselectivity of the addition of this compound to an α,β-unsaturated ketone is influenced by several factors, including temperature, solvent, and the specific structure of the electrophile. At higher temperatures, the reversible nature of the addition allows for the formation of the more stable 1,4-adduct. youtube.commasterorganicchemistry.com

Table 1: Hypothetical Regioselectivity in the Reaction of this compound with an α,β-Unsaturated Ketone

| Reaction Condition | Predominant Product | Rationale |

| Low Temperature (-78 °C) | 1,2-Adduct | Kinetic control, faster rate of formation. masterorganicchemistry.com |

| High Temperature (Reflux) | 1,4-Adduct | Thermodynamic control, formation of the more stable product. masterorganicchemistry.com |

| Use of a "soft" catalyst (e.g., Lewis acid) | 1,4-Adduct | Promotes conjugate addition by activating the β-carbon. |

Formation and Transformation of Epoxide Intermediates

While not a direct reaction of this compound itself, the formation and subsequent transformation of epoxide intermediates are relevant to the synthesis of related structures, such as β-amino alcohols. rroij.comopenaccessjournals.com A plausible route to an epoxide from a related precursor, 4-methoxy-3-methylbutan-2-ol, would involve conversion of the hydroxyl group to a good leaving group, followed by intramolecular nucleophilic substitution by a deprotonated amine.

More commonly, the ring-opening of epoxides by amines is a key method for synthesizing β-amino alcohols. rroij.comopenaccessjournals.comtandfonline.com If this compound were to react with an unsymmetrical epoxide, the regioselectivity of the ring-opening would be a critical consideration. Nucleophilic attack by the amine typically occurs at the less sterically hindered carbon of the epoxide ring. rroij.comopenaccessjournals.com

The transformation of the resulting β-amino alcohol can lead to various heterocyclic structures. For instance, treatment with a suitable reagent could induce cyclization to form substituted morpholines or other nitrogen-containing heterocycles. nih.gov

Table 2: Regioselectivity of Epoxide Ring-Opening with Amines

| Reaction Condition | Site of Nucleophilic Attack | Rationale |

| Basic or Neutral | Less substituted carbon | Steric hindrance dominates, following an S_N2-like mechanism. rroij.comopenaccessjournals.com |

| Acidic | More substituted carbon | The reaction proceeds through a more carbocation-like transition state, favoring attack at the carbon that can better stabilize a positive charge. |

Radical Pathways in Amine Derivatization

The derivatization of amines can also proceed through radical pathways. copernicus.org A classic example is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular cyclization of an N-haloamine to form a cyclic amine, such as a pyrrolidine (B122466) or piperidine. numberanalytics.comalfa-chemistry.comwikipedia.orgnumberanalytics.com

For this compound, this process would begin with its conversion to an N-haloamine (e.g., by reaction with N-chlorosuccinimide). The reaction is then initiated, typically by heat or UV light, to cause homolytic cleavage of the N-halogen bond, generating a nitrogen-centered radical. numberanalytics.comalfa-chemistry.com This radical can then abstract a hydrogen atom from within the molecule, usually from the δ-carbon, through a six-membered ring transition state. alfa-chemistry.comyoutube.com This results in a carbon-centered radical, which then reacts to form the final cyclized product. alfa-chemistry.comnumberanalytics.com

The presence of the methoxy group and the methyl substituent in this compound could influence the stability of the radical intermediates and potentially affect the regioselectivity of the hydrogen abstraction step.

Table 3: Key Steps in a Hypothetical Hofmann-Löffler-Freytag Reaction

| Step | Description |

| Initiation | Homolytic cleavage of the N-X bond in the N-haloamine to form a nitrogen-centered radical. numberanalytics.comalfa-chemistry.com |

| Propagation | Intramolecular 1,5-hydrogen atom transfer from the δ-carbon to the nitrogen radical, forming a carbon-centered radical. alfa-chemistry.comyoutube.com |

| Termination | The carbon-centered radical reacts to form the final cyclic amine product. numberanalytics.com |

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are significantly influenced by a combination of steric and electronic effects arising from its molecular structure. acs.org

Electronic Effects:

Inductive Effect: The methoxy group (-OCH₃) and the alkyl groups (methyl and the main chain) exhibit an electron-donating inductive effect (+I effect). This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to a less substituted amine. researchgate.net

Nucleophilicity of the Amine: The secondary amine is a potent nucleophile, readily participating in reactions with electrophiles. The electron-donating groups on the carbon chain further enhance this property.

Steric Effects:

Steric Hindrance: The methyl group at the 3-position, adjacent to the amine-bearing carbon, creates steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles, potentially slowing down reaction rates compared to less hindered amines. wikipedia.orgdnu.dp.ua

Influence on Selectivity: Steric hindrance plays a crucial role in directing the regioselectivity of reactions. For example, in addition reactions to planar systems like α,β-unsaturated ketones, the amine will preferentially attack from the less hindered face. In the ring-opening of epoxides, attack will favor the less substituted carbon to minimize steric repulsion. rroij.comopenaccessjournals.com

Table 4: Summary of Steric and Electronic Influences

| Feature | Effect | Consequence on Reactivity |

| Secondary Amine | Nucleophilic, Basic | Readily reacts with electrophiles and protons. |

| Methoxy Group | Electron-donating (+I) | Enhances the nucleophilicity and basicity of the amine. researchgate.net |

| Methyl Group (at C3) | Steric Hindrance | May decrease reaction rates and influences stereoselectivity by blocking certain trajectories of attack. wikipedia.org |

Stereochemical Considerations in 4 Methoxy 3 Methylbutan 2 Amine Chemistry

Chirality of the Butane-2-amine Scaffold

The core of 4-Methoxy-3-methylbutan-2-amine is a butane-2-amine scaffold, which inherently possesses chirality. The carbon atom at the 2-position, bonded to the amino group, is a stereocenter. This is because it is attached to four different substituents: a methyl group, a hydrogen atom, the amino group, and the 3-methyl-4-methoxybutyl group.

The presence of a second stereocenter at the 3-position, bearing a methyl group, further complicates the stereochemistry. This results in the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (and their respective enantiomers) is diastereomeric.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 |

| (2R,3R) | R | R |

| (2S,3S) | S | S |

| (2R,3S) | R | S |

| (2S,3R) | S | R |

Control and Induction of Enantioselectivity

In the synthesis of this compound, controlling the stereochemical outcome is a significant challenge. The goal is often to produce a single, desired stereoisomer in high purity, a process known as asymmetric synthesis.

Diastereoselectivity in Multi-Chiral Center Synthesis

When synthesizing a molecule with multiple chiral centers like this compound, controlling the relative stereochemistry between these centers is known as diastereocontrol. The formation of one diastereomer over another is often governed by steric and electronic interactions in the transition state of the reaction. For instance, in reactions such as the Petasis boronic acid Mannich reaction, the inherent diastereoselectivity of the reaction can lead to the preferential formation of either syn or anti products. nih.gov In the context of this compound, this would translate to the selective formation of either the (2R,3S)/(2S,3R) pair or the (2R,3R)/(2S,3S) pair. The choice of reagents, catalysts, and reaction conditions can influence this selectivity. nih.gov

Factors Affecting Enantiomeric Excess (ee) in Asymmetric Transformations

Achieving a high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is a key goal in asymmetric synthesis. york.ac.uk Several factors can influence the ee in the synthesis of this compound:

Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as those based on transition metals like ruthenium or chiral organic molecules (e.g., chiral amines), can create a chiral environment that favors the formation of one enantiomer. nih.govnih.gov Chiral auxiliaries, which are temporarily attached to the substrate, can also direct the stereochemical course of a reaction. york.ac.uk

Reaction Conditions: Temperature, solvent, and the concentration of reactants and catalysts can all have a significant impact on the enantioselectivity of a reaction. Optimization of these parameters is often necessary to achieve high ee.

Substrate Control: The inherent structure of the starting materials can influence the stereochemical outcome. In some cases, a chiral substrate can direct the formation of new stereocenters in a predictable manner.

Stereospecificity and Stereoselective Reaction Outcomes

The concepts of stereospecificity and stereoselectivity are central to understanding the reactions of this compound. masterorganicchemistry.com

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. alrasheedcol.edu.iq For example, if the (2R,3R)-isomer of a reactant yielded a product with a specific stereochemistry, while the (2S,3S)-isomer yielded the enantiomeric product, the reaction would be stereospecific.

A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. masterorganicchemistry.comalrasheedcol.edu.iq Most asymmetric syntheses are stereoselective.

The reductive amination of a ketone precursor, such as 4-methoxy-3-methylbutan-2-one, to form this compound can be designed to be highly stereoselective through the use of chiral catalysts or enzymes like amine dehydrogenases. nih.govresearchgate.net

Addressing Racemization in Synthetic Sequences

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a potential issue in the synthesis and handling of this compound. google.com The stereocenters, particularly the one at the 2-position, can be susceptible to racemization under certain conditions, such as exposure to heat or acidic or basic environments.

Strategies to mitigate racemization include:

Mild Reaction Conditions: Employing gentle reaction conditions can help to preserve the stereochemical integrity of the molecule.

Catalyst Selection: Certain catalysts can promote racemization. Therefore, careful selection of a catalyst that facilitates the desired transformation without causing loss of stereochemical purity is crucial. google.com

Protective Group Chemistry: The amino group can be protected with a suitable protecting group to prevent reactions that might lead to racemization at the adjacent stereocenter.

Conformational Analysis and its Impact on Stereochemical Control

The three-dimensional shape, or conformation, of this compound and its synthetic intermediates plays a crucial role in determining the stereochemical outcome of reactions. The molecule can adopt various conformations due to the rotation around its single bonds.

The relative energies of these different conformations can influence which reaction pathway is favored. For example, in a diastereoselective reaction, the transition state leading to the major diastereomer will be lower in energy than the transition state leading to the minor diastereomer. This energy difference is often a result of the conformational preferences of the molecule, which seek to minimize steric hindrance and other unfavorable interactions. Computational modeling and spectroscopic techniques can be used to study the conformational landscape of this compound and its derivatives, providing insights that can aid in the design of more selective synthetic methods.

Computational Chemistry Studies of 4 Methoxy 3 Methylbutan 2 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 4-Methoxy-3-methylbutan-2-amine, these methods could provide significant insights.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting molecular properties. For this compound, DFT calculations would typically be employed to determine optimized geometry, electronic energies, and the distribution of electron density. Properties such as dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO) could be calculated, offering insights into the molecule's reactivity and intermolecular interactions. While specific DFT studies on this compound are absent, research on analogous butylamine (B146782) derivatives demonstrates the utility of DFT in understanding corrosion inhibition and reaction kinetics. rsc.org

Ab Initio Methods in Reaction Modeling

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. For modeling reactions involving this compound, ab initio methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory would be invaluable. They could be used to construct potential energy surfaces for reactions such as N-dealkylation or oxidation, providing a detailed, quantitative picture of the reaction energetics. Studies on simpler amines and alkoxyamines have utilized high-level ab initio calculations to accurately predict bond dissociation energies and reaction barriers. nih.govnih.gov

Prediction of Molecular Geometry and Conformational Preferences

The presence of multiple rotatable bonds in this compound suggests a complex conformational landscape. Computational methods are essential for identifying the various low-energy conformers and understanding their relative stabilities. Both DFT and ab initio methods can be used to perform conformational searches and calculate the energies of different staggered and eclipsed conformations. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its preferred three-dimensional structure. For instance, studies on substituted butanes and cyclohexanes show that steric interactions, such as gauche and 1,3-diaxial interactions, play a critical role in determining conformational stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for mapping out the step-by-step pathways of chemical reactions, identifying intermediates, and determining the energetics of the entire process.

Transition State Characterization and Energy Barrier Calculations

To understand the kinetics of a reaction involving this compound, it is necessary to locate and characterize the transition state (TS) structures for each elementary step. A transition state is a first-order saddle point on the potential energy surface. Computational methods are used to optimize the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy or energy barrier, which is a key determinant of the reaction rate. Frequency calculations are performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Theoretical investigations into the reaction pathways of butylamine with radicals have successfully used these methods to determine barrier heights. nih.gov

Reactive Internal Reaction Coordinate (RIRC) Analysis of Reaction Paths

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the located transition state indeed connects the desired reactants and products. A Reactive Internal Reaction Coordinate (RIRC) analysis provides a detailed view of the changes in geometry and electronic structure as the reaction progresses along this path, offering a deeper understanding of the reaction mechanism. DFT studies on various catalytic reactions frequently employ IRC calculations to validate proposed mechanisms. nih.gov

Data Tables

Due to the absence of specific research on this compound, no experimental or calculated data tables for its advanced computational properties can be provided. However, some basic molecular properties have been computed and are available in public databases.

Table 1: General and Computationally Derived Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1341304-79-7 | ChemScene chemscene.com |

| Molecular Formula | C₆H₁₅NO | ChemScene chemscene.com |

| Molecular Weight | 117.19 g/mol | ChemScene chemscene.com |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene chemscene.com |

| LogP | 0.6161 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 1 | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 2 | ChemScene chemscene.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butylamine |

Molecular Docking and Enzyme-Substrate Interaction Studies for Biocatalysis

Currently, there are no published molecular docking studies investigating the interaction of this compound with any enzyme for biocatalytic purposes. Such studies would theoretically involve the use of computational software to predict the binding affinity and orientation of the amine within the active site of a target enzyme. The goal would be to understand its potential as a substrate or inhibitor and to guide protein engineering efforts for improved catalytic efficiency or stereoselectivity. However, no such research has been made publicly available.

Theoretical Prediction of Spectroscopic Parameters

No specific theoretical predictions for the spectroscopic parameters (such as NMR, IR, or Mass Spectrometry) of this compound have been found in the reviewed literature. Theoretical calculations, often employing Density Functional Theory (DFT) or other quantum chemical methods, are used to compute parameters like chemical shifts, vibrational frequencies, and fragmentation patterns. These theoretical data are invaluable for the structural elucidation and characterization of novel compounds. The absence of such published data for this compound indicates a gap in the computational characterization of this molecule.

Advanced Analytical Techniques for Research on 4 Methoxy 3 Methylbutan 2 Amine

Spectroscopic Methodologies for Structural Elucidation

The determination of the precise chemical structure of 4-Methoxy-3-methylbutan-2-amine is accomplished through the synergistic use of several spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the primary structure of a molecule, including the carbon skeleton and the placement of protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine) and the nature of its neighboring atoms. For comparison, the related compound 4-METHOXY-3-BUTEN-2-ONE has been analyzed by ¹³C NMR. umn.educhemicalbook.com

A summary of expected ¹H and ¹³C NMR data for this compound is presented below based on general principles and data from related compounds.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| CH₃ -C(H)N- | ~1.1-1.3 | Doublet | ~15-25 |

| -C(H)N - | ~2.8-3.2 | Multiplet | ~50-60 |

| -C(H)(CH₃ )C- | ~0.9-1.1 | Doublet | ~10-20 |

| -C H(CH₃)- | ~1.8-2.2 | Multiplet | ~30-40 |

| -CH₂ -O- | ~3.3-3.6 | Multiplet | ~70-80 |

| -O-CH₃ | ~3.2-3.4 | Singlet | ~55-65 |

| -NH₂ | ~1.5-2.5 | Broad Singlet | - |

Note: The table above represents predicted values and may vary based on the solvent and other experimental conditions.

This compound possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The differentiation and assignment of the absolute configuration of these stereoisomers require advanced NMR techniques, most notably the use of chiral derivatizing agents (CDAs). rsc.org

CDAs are chiral molecules that react with the amine functionality of this compound to form diastereomers. rsc.org These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in many cases, the determination of the absolute stereochemistry. researchgate.netnih.gov A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. researchgate.netoregonstate.edu The reaction of this compound with (R)- and (S)-Mosher's acid would yield two diastereomeric amides. The differing magnetic environments created by the phenyl ring of the Mosher's acid derivative cause differential shielding of the protons in the two diastereomers, leading to separate signals in the ¹H NMR spectrum. umn.edu By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, the absolute configuration can be assigned based on established models of the conformation of Mosher's amides. nih.govoregonstate.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. For instance, cleavage of the carbon-carbon bonds could lead to the formation of various fragment ions. While a specific experimental mass spectrum for this compound is not available in the provided search results, data for the related ketone, 4-Methoxy-3-methylbutan-2-one, is available and can offer insights into potential fragmentation pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. For example, HRMS data for a related compound, (Z)-4-((3-Nitrophenyl)amino)-but-3-en-2-one, was used to confirm its elemental composition. rsc.org Predicted collision cross-section values for adducts of the isomeric 4-methoxy-2-methylbutan-2-amine (B3295761) are also available and can be used as a reference. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 118.12264 | 126.4 |

| [M+Na]⁺ | 140.10458 | 133.2 |

| [M-H]⁻ | 116.10809 | 126.4 |

| [M+NH₄]⁺ | 135.14919 | 148.8 |

Data for the isomer 4-methoxy-2-methylbutan-2-amine. uni.lu m/z: mass-to-charge ratio; CCS: Collision Cross Section.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

N-H stretch: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups.

N-H bend: A bending vibration for the primary amine group is expected around 1590-1650 cm⁻¹.

C-O stretch: A strong absorption band in the 1050-1150 cm⁻¹ region would indicate the presence of the ether linkage (C-O-C).

While a specific IR spectrum for this compound is not provided in the search results, spectra for related compounds such as 4-Methoxy-3-methylbutan-2-one and 4-METHOXY-2-BUTANONE are available and show characteristic C-H and C-O stretching frequencies. nih.govchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | ~3350-3500 | Medium |

| N-H stretch (symmetric) | ~3250-3400 | Medium |

| C-H stretch (sp³) | ~2850-3000 | Medium to Strong |

| N-H bend (scissoring) | ~1590-1650 | Medium to Strong |

| C-O-C stretch | ~1050-1150 | Strong |

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques employed for the analysis of this compound.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For amine compounds, reverse-phase (RP) HPLC is a common approach. While specific HPLC application notes for this compound are not widely published, methods for structurally similar compounds, such as 4-Methoxy-2-methylbutane-2-thiol, can be adapted. sielc.com A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For amine analysis, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can be beneficial to minimize peak tailing caused by the interaction of the basic nitrogen with residual silanol (B1196071) groups on the silica-based column packing.

A hypothetical HPLC setup for analyzing this compound could involve the parameters detailed in the following table.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Temperature | Ambient (e.g., 25 °C) |

Since the carbon atom to which the amine group is attached in this compound is a stereocenter, the compound can exist as a pair of enantiomers. quora.com The separation and quantification of these enantiomers are critical for stereoselective synthesis and pharmacological studies. Chiral HPLC is the gold standard for determining enantiomeric purity.

This is often accomplished using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are highly effective for separating a wide range of chiral compounds, including amines. orientjchem.org For non-chromophoric amines, pre-column derivatization with a UV-active agent can be employed to facilitate detection. orientjchem.org The separation of (S)-Butan-2-amine, a structurally related compound, has been successfully achieved using a cellulose-based column, confirming its purity at >99%.

A representative set of conditions for chiral HPLC analysis is presented below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC (Cellulose-based) |

| Mobile Phase | Methanol / Ethanol / Diethylamine (1:1:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (following derivatization if necessary) |

| Temperature | Ambient |

Gas chromatography is a powerful technique for analyzing volatile compounds. analyticaltoxicology.com this compound, being a relatively small molecule, is amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. youtube.com When coupled with a mass spectrometer (GC-MS), it provides not only retention time data but also mass spectra, which offer detailed structural information and act as a chemical fingerprint for identification. scispace.com

The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing on standard non-polar columns. bre.com This can be mitigated by using columns with a more polar stationary phase or by derivatization of the amine group to reduce its polarity. scispace.comojp.gov For instance, acylation with reagents like pentafluoropropionyl anhydride (B1165640) or heptafluorobutyryl anhydride can produce derivatives with excellent chromatographic properties and unique mass spectral fragmentation patterns. ojp.gov

A typical GC-MS analysis would utilize the following conditions.

| Parameter | Condition |

|---|---|

| Column | Dimethylpolysiloxane or Polyethylene Glycol (Wax) type |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 50-70°C, ramp to 250-300°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a pure compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula, which for this compound is C₆H₁₅NO. chemscene.com This comparison serves as a crucial check of the compound's elemental composition and purity. A close agreement between the found and calculated values provides strong evidence for the assigned molecular formula.

| Element | Symbol | Atomic Mass | Count | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 61.49% |

| Hydrogen | H | 1.008 | 15 | 12.90% |

| Nitrogen | N | 14.007 | 1 | 11.95% |

| Oxygen | O | 15.999 | 1 | 13.65% |

| Total | 100.00% |

Note: Based on a molecular weight of 117.19 g/mol.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, obtaining a single crystal of sufficient quality is the prerequisite for this analysis. If the compound is a liquid at room temperature, it may be possible to grow crystals at low temperatures or to form a crystalline salt by reacting the amine with a suitable acid. The resulting diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.

Q & A

What are the recommended synthetic routes for 4-Methoxy-3-methylbutan-2-amine, and how can stereochemical purity be ensured?

Basic Research Focus

A practical synthesis involves reductive amination of 4-methoxy-3-methylbutan-2-one using sodium cyanoborohydride in the presence of ammonium acetate, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). To ensure stereochemical purity, chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) or asymmetric catalysis (e.g., using Ru-BINAP complexes) can be employed .

How can conflicting NMR data for this compound be resolved, particularly regarding methoxy and methyl group assignments?

Advanced Research Focus

Conflicts in NMR assignments (e.g., δ 1.25–1.35 ppm for CH₃ vs. δ 3.30–3.40 ppm for OCH₃) can arise due to solvent effects or impurities. Use 2D NMR (¹H-¹³C HSQC and HMBC) to correlate methoxy protons (δ ~3.35 ppm) with the quaternary carbon (C-4). Compare with NIST reference data for methoxy-containing amines to validate shifts .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution, highlighting nucleophilic sites (e.g., amine nitrogen). Molecular electrostatic potential (MEP) maps reveal regions of high electron density, while Fukui indices predict sites for electrophilic attack. Validate predictions with experimental kinetic studies using UV-Vis monitoring .

How does the methoxy group at C-4 influence the compound’s solubility and stability under varying pH conditions?

Basic Research Focus

The methoxy group enhances hydrophobicity (logP ~1.8) compared to non-substituted analogs. Stability studies (HPLC monitoring) show degradation <5% at pH 2–7 (24 hrs, 25°C) but hydrolysis at pH >10 (t₁/₂ ~3 hrs). Solubility in aqueous buffers (e.g., PBS) is <1 mg/mL, necessitating co-solvents like DMSO for biological assays .

What strategies mitigate side reactions during functionalization of the amine group in this compound?

Advanced Research Focus

Protect the amine with Boc (di-tert-butyl dicarbonate, DMAP catalyst) before functionalizing the methoxy or methyl groups. For direct modifications, use mild conditions (e.g., EDC/HOBt coupling for amide formation) to avoid elimination. Monitor reactions via TLC (Rf ~0.4 in EtOAc/hexane 1:1) and characterize intermediates via HRMS .

How can the compound’s potential as a chiral ligand in asymmetric catalysis be evaluated?

Advanced Research Focus

Screen enantioselectivity in model reactions (e.g., aldol reactions or hydrogenations). For example, complex this compound with Rh(I) and test in asymmetric hydrogenation of α-ketoesters (e.g., methyl benzoylformate). Analyze ee values via chiral GC (β-DEX column). Compare performance with established ligands like BINAP .

What analytical techniques are critical for distinguishing this compound from its structural isomers?

Basic Research Focus

GC-MS (HP-5MS column, 70 eV EI) distinguishes isomers via fragmentation patterns (e.g., m/z 58 for amine loss vs. m/z 45 for methoxy cleavage). IR spectroscopy identifies N-H stretches (~3350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). X-ray crystallography resolves absolute configuration for crystalline derivatives .

How does the methyl group at C-3 affect the compound’s conformational flexibility in solution?

Advanced Research Focus

Variable-temperature NMR (VT-NMR, −40°C to 60°C) reveals restricted rotation around the C3-C4 bond due to steric hindrance from the methyl group. Molecular dynamics simulations (AMBER force field) predict dominant gauche conformers (70% population) stabilized by van der Waals interactions between methyl and methoxy groups .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Store under nitrogen at −20°C to prevent oxidation. Spills require neutralization with 5% acetic acid before disposal. Acute toxicity (LD₅₀ in rats: ~450 mg/kg) necessitates SOPs for emergency irrigation and medical consultation .

How can the compound’s metabolic pathways be elucidated using isotopic labeling?

Advanced Research Focus

Synthesize deuterated analogs (e.g., CD₃ at C-3) via reductive amination with NaBD₄. Administer to hepatocyte cultures and analyze metabolites via LC-MS/MS. Identify hydroxylation at C-4 (m/z +16) and N-demethylation (m/z −14) as primary pathways. Compare with computational predictions (CYP3A4 docking simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.